BenchChemオンラインストアへようこそ!

Hydroxyisoleucine

Insulin Secretion Stereochemistry Pancreatic Islets

The (2S,3R,4S)-4-hydroxyisoleucine isomer (CAS 55399-93-4) is the only stereochemically valid form for glucose-dependent insulinotropic research. Unlike generic L-isoleucine or diastereoisomeric mixtures, this specific isomer exhibits dual β-cell stimulation and peripheral insulin sensitization at micromolar concentrations (threshold: 200 μM). The linear, non-lactonized structure is essential—lactone degradation products and analogs such as γ-hydroxynorvalines show ≥2.5-fold higher threshold concentrations or complete inactivity. Insist on identity-verified, high-purity (≥98%) material to ensure reproducible preclinical outcomes across in vitro (HepG2, L6 myotubes) and in vivo (Zucker fa/fa, STZ-induced) models.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 55399-93-4
Cat. No. B1674367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyisoleucine
CAS55399-93-4
Synonyms(2S,3S,4R)-gamma-hydroxyisoleucine
hydroxyisoleucine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C)O)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1
InChIKeyOSCCDBFHNMXNME-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyisoleucine (CAS 55399-93-4) for Antidiabetic Research: Amino Acid Insulinotropic Agent Sourcing Guide


Hydroxyisoleucine, specifically the (2S,3R,4S)-4-hydroxyisoleucine isomer (CAS 55399-93-4), is a non-proteinogenic amino acid predominantly isolated from fenugreek (Trigonella foenum-graecum) seeds, where it constitutes up to 80% of the total free amino acid pool [1]. Unlike its parent compound L-isoleucine, this hydroxylated derivative exhibits glucose-dependent insulinotropic activity at micromolar concentrations and has been demonstrated to act as a direct insulin sensitizer in peripheral tissues in vivo [2]. It is widely utilized in preclinical diabetes and metabolic disorder research.

Hydroxyisoleucine Research Material: Critical Differentiation from Generic Amino Acid Analogs and Isomers


Generic substitution of 4-hydroxyisoleucine with structurally related amino acids or alternative isomers is not scientifically valid. The insulinotropic activity is exquisitely dependent on a specific stereochemical configuration (2S,3R,4S) and the presence of a linear, non-lactonized structure [1]. Minor diastereoisomers, lactone degradation products, or analogs like γ-hydroxynorvalines exhibit substantially higher threshold concentrations for activity (≥2.5-fold difference) or are completely inactive, making precise chemical identity and purity critical for reproducible experimental outcomes [2]. Furthermore, 4-hydroxyisoleucine possesses a dual mechanism of action—direct β-cell stimulation and peripheral insulin sensitization—which is not replicated by other insulin secretagogues such as leucine or tolbutamide [3].

Quantitative Evidence for Hydroxyisoleucine (CAS 55399-93-4) Differentiation: A Comparator-Based Analysis


Stereochemical Specificity of Hydroxyisoleucine: Threshold Concentration Advantages vs. Minor Isomers and Analogs

The insulinotropic activity of 4-hydroxyisoleucine is highly stereospecific. In isolated rat islets incubated with 8.3 mM glucose, the threshold concentration required for a statistically significant increase (P<0.05) in insulin release was 200 μM for the major (2S,3R,4S) isomer, whereas the minor (2R,3R,4S) isomer was inactive, and the lactone form was also ineffective [1]. In the same assay system, structurally related γ-hydroxynorvalines (both (2S,4R) and (2S,4S) configurations) and γ-hydroxyvalines ((2S,3S) and (2S,3R)) required a threshold concentration of 500 μM, representing a 2.5-fold lower potency [2]. Other structural congeners required 1 mM or higher [3].

Insulin Secretion Stereochemistry Pancreatic Islets

Glucose-Dependent Insulin Secretion: Hydroxyisoleucine Demonstrates Strict Glucose Threshold Specificity vs. Other Secretagogues

In isolated perfused rat pancreas and isolated islets from both rats and humans, 4-hydroxyisoleucine stimulates insulin secretion only in the presence of elevated (supranormal) glucose concentrations (6.6–16.7 mM) and is ineffective at low (3 mM) or basal (5 mM) glucose levels [1]. This contrasts with other insulin secretagogues like leucine and arginine, with which 4-hydroxyisoleucine does not interact, indicating a distinct and safer mechanism that minimizes the risk of hypoglycemia [2]. The effective concentration range for insulin release in isolated islets is 100 μM to 1 mM [3].

Insulin Secretion Glucose Dependence Safety Pharmacology

Dual Mechanism of Action: Hydroxyisoleucine vs. Metformin in Enhancing Insulin Signaling and Insulin Sensitivity

In euglycemic hyperinsulinemic clamp studies in insulin-resistant rat models (sucrose-lipid-fed rats and Zucker fa/fa rats), 4-hydroxyisoleucine (ID-1101) directly improved insulin resistance by increasing peripheral glucose utilization and decreasing hepatic glucose production [1]. In a comparative study with metformin in human HepG2 liver cells under hyperglycemic conditions (30 mM glucose), treatment with 4-hydroxyisoleucine at 100 ng/mL significantly increased phosphorylation of key insulin signaling proteins (IR-β, Akt, GSK-3α/β, GLUT2) to a level comparable to metformin (2 mM) [2]. In vivo, 4-hydroxyisoleucine (100 mg/kg) was found to be just as potent as metformin (20 mg/kg) in stimulating the insulin signaling cascade in hyperglycemic mice [3].

Insulin Resistance Insulin Signaling Metformin Comparison

Human Oral Pharmacokinetics and EC50 of Hydroxyisoleucine: Dose Standardization Data vs. Fenugreek Seed Extract Variability

A 2025 human pharmacokinetic study in 12 healthy volunteers administered a single oral dose of 150 mg 4-hydroxyisoleucine (as fenugreek seed extract tablets) revealed a maximum plasma concentration (Cmax) of 2.42 ± 0.61 µg/mL at 0.5 h post-dose [1]. The derived mean EC50 of 4-hydroxyisoleucine for reducing blood glucose was determined to be 1.50 ± 0.31 µg/mL [2]. Pharmacokinetic simulations indicated that a daily intake of 450 mg, administered in three divided dosing regimens (150 mg TID, 225 mg BID, or 450 mg QD), maintained plasma concentrations above the EC50 for more than 18 hours, providing a basis for standardized dosing in research [3].

Pharmacokinetics Human Study EC50 Dose Standardization

Stability and Formulation Challenges: Hydroxyisoleucine Lactonization vs. Hydantoin Analogue

A significant physicochemical limitation of 4-hydroxyisoleucine is its propensity to cyclize into an inactive lactone form, particularly in acidic conditions [1]. This lactone form was demonstrated to be completely ineffective in improving glucose tolerance in normal rats in vivo [2]. To overcome this drawback, a hydantoin analogue ((2R,3R,4S)-hydantoin) was synthesized, which remains stable at acidic pH and stimulated insulin secretion by 150% at 25 μM compared to 4-hydroxyisoleucine and the drug repaglinide [3].

Chemical Stability Lactonization Hydantoin Analogue Formulation

In Vivo Antidiabetic Efficacy: Hydroxyisoleucine vs. Vehicle and Lactone Form in Diabetic Rat Models

In normal rats undergoing an intravenous glucose tolerance test (IVGTT), a single dose of 4-hydroxyisoleucine at 18 mg/kg improved glucose tolerance, whereas the lactonic form of 4-hydroxyisoleucine at the same dose was completely ineffective [1]. In a type 2 diabetic rat model (NIDD rats), a 6-day subchronic administration of 4-hydroxyisoleucine at 50 mg/kg daily resulted in a significant reduction of basal hyperglycemia and basal insulinemia, and slightly improved glucose tolerance [2]. In a streptozotocin-induced type 1 diabetic rat model, 4-hydroxyisoleucine at 50 mg/kg per day for four weeks decreased plasma glucose, triglyceride, LDL, and total cholesterol levels [3].

In Vivo Efficacy Diabetes Model Glucose Tolerance

Recommended Research Applications for Hydroxyisoleucine (CAS 55399-93-4) Based on Evidence


Investigating Stereospecific Insulinotropic Mechanisms in Pancreatic β-Cell Research

Utilize 4-hydroxyisoleucine as a reference standard to study the structural requirements for glucose-dependent insulin secretion. Its defined threshold concentration of 200 μM for activity and strict stereochemical specificity make it an ideal tool for probing β-cell signaling pathways. The inactive lactone form serves as a negative control, while its lack of interaction with other secretagogues (leucine, arginine) allows for isolation of its distinct mechanism [1][2].

Comparative Studies of Insulin-Sensitizing Agents in Liver and Muscle Tissues

Employ 4-hydroxyisoleucine in in vitro (HepG2 cells, L6 myotubes) and in vivo (Zucker fa/fa rat, sucrose-lipid-fed rat) models of insulin resistance to compare its dual insulinotropic and insulin-sensitizing effects against established agents like metformin. Use concentrations of 100 ng/mL in vitro and doses of 50-100 mg/kg in vivo as benchmarks for experimental design [3][4].

Pharmacokinetic and Dose-Response Studies in Preclinical Diabetes Models

Design oral dosing studies in rodent models of type 1 (STZ-induced) and type 2 (NIDD) diabetes using the established effective dose range of 18-50 mg/kg. Monitor glucose tolerance, insulin levels, and lipid profiles, and correlate with plasma concentrations using LC-MS/MS. This data can be used to inform human dose selection, leveraging the defined human EC50 of 1.50 µg/mL [5][6].

Stability and Formulation Development for Oral Delivery of Amino Acid Derivatives

Use 4-hydroxyisoleucine as a model compound to study lactonization kinetics and develop stabilization strategies (e.g., pH control, lyophilization, niosomal encapsulation) for amino acid-based therapeutics. Its well-characterized degradation pathway and the availability of stable hydantoin analogues provide a robust platform for formulation research [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.